molecular formula C19H23N3O4 B2411727 N-isopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-42-0

N-isopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2411727
CAS RN: 872855-42-0
M. Wt: 357.41
InChI Key: CXSXDSALOVQTRO-UHFFFAOYSA-N
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Description

N-isopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied in scientific research. MI-2 has shown promising results in inhibiting the activity of the MALT1 protein, which is involved in the activation of immune cells. In

Scientific Research Applications

Biological Ligand Activity

The compound has been studied as part of a series of indol-3-yl-oxoacetamides, which showed potent and selective ligand activity. Specifically, a fluorinated derivative was identified as a potent and selective ligand for the CB2 receptor, with a Ki value of 6.2 nM, indicating its potential in receptor-targeted studies or therapies (Moldovan et al., 2017).

Antitumor Properties

Some derivatives, including N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, have been synthesized and demonstrated promising results in anticancer activity screening conducted by the National Cancer Institute's Developmental Therapeutic Program. These compounds are considered potential candidates for new anticancer agent development (Horishny et al., 2020).

Antifungal Activity

Derivatives of the compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents. These derivatives exhibit significant fungicidal activity against Candida species and possess antifungal activity against Aspergillus species. Further modifications have improved plasmatic stability while maintaining in vitro antifungal activity, showing promise in the treatment of fungal infections (Bardiot et al., 2015).

Synthetic Chemistry Applications

The compound is also relevant in the field of synthetic chemistry. For instance, it has been involved in cascade recyclization reactions with cyclic enamines, leading to the formation of structurally complex and potentially bioactive molecules. The detailed crystal and molecular structures of some of these products have been characterized, demonstrating the compound's utility in advanced organic synthesis and structural chemistry (Silaichev et al., 2009).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(2)20-19(25)18(24)15-11-22(16-6-4-3-5-14(15)16)12-17(23)21-7-9-26-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSXDSALOVQTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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